molecular formula C6H5F2NO3 B2614866 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid CAS No. 1783942-93-7

2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid

Cat. No.: B2614866
CAS No.: 1783942-93-7
M. Wt: 177.107
InChI Key: SCOMMIQPAWLNCV-UHFFFAOYSA-N
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Description

2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid is a chemical compound with the molecular formula C6H5F2NO3 and a molecular weight of 177.11 g/mol It is characterized by the presence of a difluoromethyl group attached to an oxazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid typically involves the difluoromethylation of oxazole derivatives. One common method includes the reaction of oxazole with difluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for cost-effectiveness, yield, and safety, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid include other difluoromethylated oxazoles and related heterocyclic compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(difluoromethyl)-1,3-oxazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3/c7-5(8)6-9-3(2-12-6)1-4(10)11/h2,5H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOMMIQPAWLNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783942-93-7
Record name 2-[2-(difluoromethyl)-1,3-oxazol-4-yl]acetic acid
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